Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate
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Overview
Description
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a diphenylmethylene group attached to an aminooxy moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate typically involves the reaction of diphenylmethyleneamine with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the original structure.
Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the diphenylmethyleneaminooxy group into various molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyleneaminooxy group can form stable complexes with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate include:
Methyl 3-oxopropanoate: A simpler ester without the diphenylmethyleneaminooxy group.
Diphenylmethyleneamine: The parent amine used in the synthesis of the compound.
Aminooxyacetic acid: A compound with a similar aminooxy functional group.
Uniqueness
What sets this compound apart is its unique combination of the diphenylmethylene and aminooxy groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-O-(benzhydrylideneamino) 1-O-methyl propanedioate |
InChI |
InChI=1S/C17H15NO4/c1-21-15(19)12-16(20)22-18-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
IMSANSFERZSDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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